molecular formula C15H16F3NO B2514489 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 100445-52-1

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B2514489
CAS No.: 100445-52-1
M. Wt: 283.294
InChI Key: MDYIVHKCHZGEHV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is an organic molecule belonging to the class of enaminones. Enaminones are known for their diverse functionalities and presence in various natural products and pharmaceuticals. This compound is characterized by a cyclohexene ring with a double bond between the second and third carbon atoms, two methyl groups attached to the fifth carbon, and an enamine group where the nitrogen atom is bonded to a cyclohexene ring and a phenyl group with a trifluoromethyl group attached to its third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with 3-(trifluoromethyl)aniline . The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is extensively used in scientific research due to its diverse applications. Some of the key areas of research include:

    Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: It is employed in the study of biological processes and the development of bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one include:

  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
  • 3-(trifluoromethyl)aniline
  • 5,5-Dimethyl-3-oxocyclohex-1-enecarbaldehyde

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of enaminones and trifluoromethyl-substituted aromatic compounds. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-14(2)8-12(7-13(20)9-14)19-11-5-3-4-10(6-11)15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYIVHKCHZGEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103684
Record name 5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100445-52-1
Record name 5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone (intermediate 6), using 5,5-dimethylcyclohexane-1,3-dione (1.13 g, 8.04 mmol) as starting material. Yield: 1.73 g, ESI mass spectrum [M+H]+=284, Retention time HPLC: 1.18 min (Z005—001).
Name
6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two

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